alpha-Maltopentaose
Overview
Description
Alpha-Maltopentaose is a type of maltooligosaccharide composed of five glucose units linked by alpha-1,4 glycosidic bonds . It is a pentasaccharide, meaning it consists of five monosaccharide units. This compound is a part of the larger family of maltooligosaccharides, which are known for their various physiological functions and applications in different industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Maltopentaose can be synthesized using enzymatic methods involving alpha-amylases, which catalyze the hydrolysis of starch to produce maltooligosaccharides . The reaction conditions typically involve maintaining an optimal temperature and pH for the enzyme activity. For instance, alpha-amylases from Bacillus species are often used due to their high activity at moderate temperatures and neutral pH .
Industrial Production Methods
In industrial settings, this compound is produced using biocatalysts such as immobilized alpha-amylases. The process involves the enzymatic hydrolysis of starch, followed by purification steps to isolate the desired maltooligosaccharide . The use of immobilized enzymes allows for continuous production and easy separation of the enzyme from the product, enhancing the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Alpha-Maltopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes like glucoamylase, resulting in the breakdown of this compound into glucose units.
Glycosylation: Involves the addition of glycosyl groups to the compound, often using glycosyltransferases.
Major Products
The major products formed from these reactions include glucose, oxidized maltooligosaccharides, and various glycosylated derivatives .
Scientific Research Applications
Alpha-Maltopentaose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism by which alpha-Maltopentaose exerts its effects involves its interaction with specific enzymes and receptors in the body . For example, as a prebiotic, it is partially hydrolyzed in the small intestine and serves as a substrate for intestinal microbiota, leading to the production of short-chain fatty acids that benefit gut health . Additionally, its ability to form complexes with other molecules makes it useful in various applications, including drug delivery .
Comparison with Similar Compounds
Alpha-Maltopentaose is unique compared to other maltooligosaccharides due to its specific chain length and the resulting physiological effects . Similar compounds include:
Maltotetraose: A tetrasaccharide with four glucose units, used similarly in enzymatic studies and as a prebiotic.
Maltotriose: A trisaccharide with three glucose units, also used in research and industrial applications.
Maltose: A disaccharide with two glucose units, commonly used in food and fermentation industries.
This compound’s longer chain length compared to these similar compounds allows for different interactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNIPWXXIGNQQF-DWTFCAFKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Maltopentaose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012254 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34620-76-3 | |
Record name | Maltopentaose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012254 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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